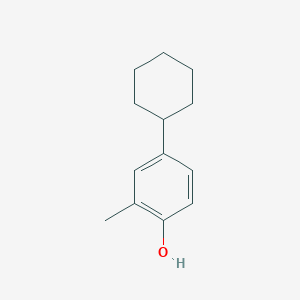

4-Cyclohexyl-2-methylphenol

概要

説明

4-Cyclohexyl-2-methylphenol is an organic compound with the molecular formula C13H18O. It is a phenolic compound characterized by a cyclohexyl group attached to the benzene ring at the fourth position and a methyl group at the second position. This compound is known for its antiseptic properties and is used in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 4-Cyclohexyl-2-methylphenol can be synthesized by alkylating p-cresol with cyclohexanol or cyclohexene. The reaction is typically carried out in the liquid phase in the presence of 1-10% by weight of a wide-pore acidic zeolite . The reaction conditions include:

Using p-cresol and cyclohexanol: The reaction is catalyzed by 72% sulfuric acid at 60°C, yielding a moderate amount of the product.

Using p-cresol and cyclohexene: The reaction can also be catalyzed by aluminum chloride or phosphoric acid at 90-100°C.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.

化学反応の分析

Types of Reactions: 4-Cyclohexyl-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form cyclohexylmethylphenol derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Cyclohexylmethylphenol derivatives.

Substitution: Alkylated or acylated phenolic compounds.

科学的研究の応用

4-Cyclohexyl-2-methylphenol has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a stabilizer for thermoplastics and elastomers.

Biology: Studied for its antiseptic properties and potential use in disinfectants.

Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the production of stabilizers and as a component in various industrial formulations.

作用機序

The mechanism of action of 4-Cyclohexyl-2-methylphenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The phenolic group is responsible for its antiseptic properties, as it can denature proteins and inactivate enzymes within microbial cells.

類似化合物との比較

Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.

4-Hexylresorcinol: A phenolic compound with a hexyl group at the fourth position and two hydroxyl groups at the first and third positions.

2-Cyclohexyl-4-methylphenol: A structural isomer with the cyclohexyl group at the second position and the methyl group at the fourth position.

Comparison: 4-Cyclohexyl-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to phenol, it has enhanced antiseptic properties and reduced toxicity. Compared to 4-Hexylresorcinol, it has a simpler structure and different applications. Compared to 2-Cyclohexyl-4-methylphenol, it has different reactivity and stability due to the position of the substituents.

生物活性

4-Cyclohexyl-2-methylphenol, an organic compound with the molecular formula C₁₃H₁₈O, is a derivative of phenol characterized by a cyclohexyl group at the fourth position and a methyl group at the second position of the phenolic ring. This unique structure imparts various biological activities, making it a subject of interest in pharmacological and industrial applications. The compound exhibits notable antimicrobial , antioxidant , and potential therapeutic properties , which are explored in this article.

- Molecular Formula : C₁₃H₁₈O

- Boiling Point : Approximately 295-297 °C

- Melting Point : Around 56 °C

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. It has been shown to be effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be developed into a potent antimicrobial agent for clinical applications.

Antioxidant Activity

The compound exhibits strong antioxidant properties, demonstrating its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound has been quantified using several assays:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 15 |

| ABTS Radical Scavenging | 20 |

| Ferric Reducing Ability | 25 |

The results from these assays indicate that this compound may serve as an effective natural antioxidant in food and pharmaceutical industries.

Interaction with Cytochrome P450 Enzymes

This compound interacts with cytochrome P450 enzymes, particularly CYP3A4. This interaction suggests potential implications for drug metabolism and efficacy. Studies have shown that the compound can inhibit CYP3A4 activity, leading to altered pharmacokinetics of co-administered drugs:

- CYP3A4 Inhibition : The compound demonstrated a competitive inhibition pattern with an IC50 value of approximately 10 µM.

This property necessitates further investigation into its safety profile and potential drug-drug interactions.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study utilized disk diffusion methods and confirmed the compound's effectiveness in inhibiting bacterial growth, particularly against resistant strains.

Study on Antioxidant Mechanisms

Another significant study published in the Journal of Agricultural and Food Chemistry investigated the antioxidant mechanisms of this compound. The researchers highlighted its ability to reduce lipid peroxidation in cell membranes, providing insights into its protective effects against oxidative damage in cellular systems.

特性

IUPAC Name |

4-cyclohexyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCLFFKWGMUSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992604 | |

| Record name | 4-Cyclohexyl-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71902-26-6 | |

| Record name | Phenol, cyclohexyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, cyclohexyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexyl-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。